
4-Acetyl-2-methylphenyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-2-methylphenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C15H14O4S It is a derivative of both acetophenone and toluenesulfonic acid, combining the structural features of these two compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-methylphenyl 4-methylbenzenesulfonate typically involves the esterification of 4-acetyl-2-methylphenol with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetyl-2-methylphenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Ammonia or primary amines in the presence of a base
Major Products Formed
Oxidation: 4-Carboxy-2-methylphenyl 4-methylbenzenesulfonate
Reduction: 4-(1-Hydroxyethyl)-2-methylphenyl 4-methylbenzenesulfonate
Substitution: 4-Acetyl-2-methylphenyl 4-methylbenzenesulfonamide
Aplicaciones Científicas De Investigación
4-Acetyl-2-methylphenyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-2-methylphenyl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The acetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The sulfonate group can enhance the solubility and stability of the compound, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methylphenyl 4-methylbenzenesulfonate
- 2-Methylphenyl 4-methylbenzenesulfonate
- 4-Acetylphenyl 4-methylbenzenesulfonate
Uniqueness
4-Acetyl-2-methylphenyl 4-methylbenzenesulfonate is unique due to the presence of both an acetyl group and a sulfonate group in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H16O4S |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(4-acetyl-2-methylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H16O4S/c1-11-4-7-15(8-5-11)21(18,19)20-16-9-6-14(13(3)17)10-12(16)2/h4-10H,1-3H3 |
Clave InChI |
BHHMZPUPJJKNNA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


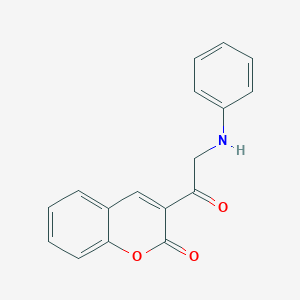


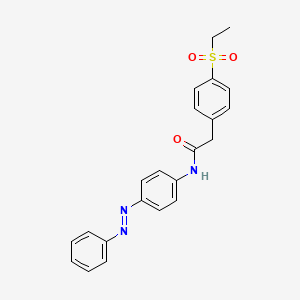

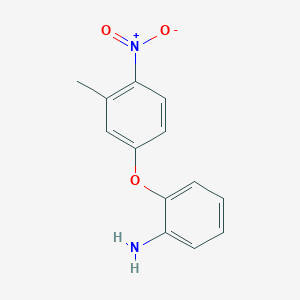

![5-Methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione](/img/structure/B14130960.png)
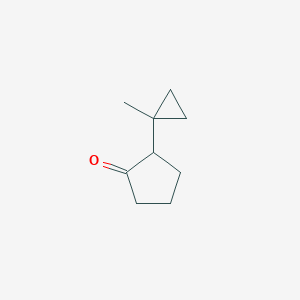
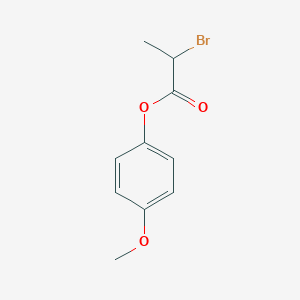
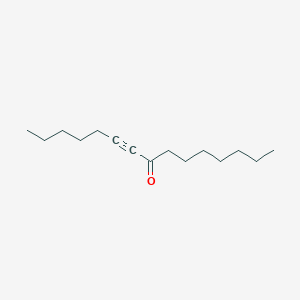

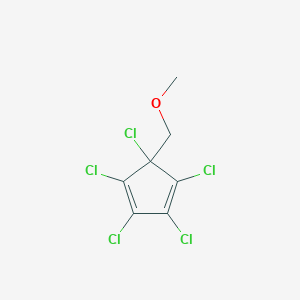
![Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate](/img/structure/B14130979.png)
